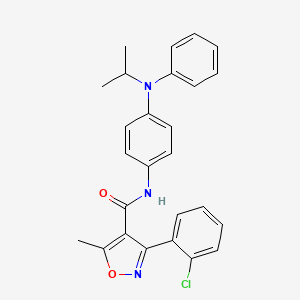
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-((isopropyl)phenylamino)phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-((isopropyl)phenylamino)phenyl)formamide is a useful research compound. Its molecular formula is C26H24ClN3O2 and its molecular weight is 445.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-((isopropyl)phenylamino)phenyl)formamide is a derivative of isoxazole and benzamide, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18ClN3O2
- Molecular Weight : 331.80 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Enzyme Inhibition : It has been reported to inhibit certain kinases involved in cancer progression.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Demonstrated cytotoxic effects against multiple cancer cell lines. |
| Antimicrobial | Exhibited activity against various bacterial strains. |
| Anti-inflammatory | Reduced inflammatory markers in vitro and in vivo models. |
| Neuroprotective | Showed potential in protecting neuronal cells from oxidative stress. |
Case Studies
-
Anticancer Activity
- A study conducted on human breast cancer cell lines revealed that the compound significantly inhibited cell proliferation with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
- Antimicrobial Properties
- Neuroprotective Effects
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological efficacy. Modifications to the isoxazole ring and the phenylamino moiety have been explored to improve selectivity and potency against specific targets.
Structure-Activity Relationship (SAR)
A comparative analysis of various derivatives indicated that:
- Substituents on the isoxazole ring significantly affect anticancer potency.
- The presence of electron-donating groups on the phenyl ring enhances receptor binding affinity.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(N-propan-2-ylanilino)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-17(2)30(20-9-5-4-6-10-20)21-15-13-19(14-16-21)28-26(31)24-18(3)32-29-25(24)22-11-7-8-12-23(22)27/h4-17H,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAPKQVZDDHJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














